molecular formula C13H21ClOSi B163152 4-(Tert-butyldimethylsilyloxy)benzyl chloride CAS No. 138585-09-8

4-(Tert-butyldimethylsilyloxy)benzyl chloride

Cat. No. B163152
CAS RN: 138585-09-8
M. Wt: 256.84 g/mol
InChI Key: ZGDKXUIASJWQPP-UHFFFAOYSA-N
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Description

4-(Tert-butyldimethylsilyloxy)benzyl chloride is a chemical compound with the molecular formula C13H20O2Si . It is also known by other names such as 4-t-butyldimethylsilyloxy benzaldehyde, 4-tert-butyldimethylsilyl oxy benzaldehyde, and 4-tert-butyldimethylsiloxy benzaldehyde .


Synthesis Analysis

The synthesis of 4-(Tert-butyldimethylsilyloxy)benzyl chloride involves the reaction of alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base . The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent . The conversion rate of the reaction is high, about 50 to 60 percent, and the yield is kept at a high level, more than 70 percent .


Molecular Structure Analysis

The molecular weight of 4-(Tert-butyldimethylsilyloxy)benzyl chloride is 236.39 g/mol . The InChI Key is XACWSBWCLJXKGI-UHFFFAOYSA-N . The SMILES string is CC©©Si©OC1=CC=C(C=O)C=C1 .


Chemical Reactions Analysis

4-(Tert-butyldimethylsilyloxy)benzyl chloride is used in various chemical reactions. For instance, it is used to control molecular weight and prevent microgel formation during polymerization reactions . It can also act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .


Physical And Chemical Properties Analysis

4-(Tert-butyldimethylsilyloxy)benzyl chloride has a density of 0.957 g/mL at 25 °C . Its boiling point is between 224°C to 226°C . The compound is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols .

Mechanism of Action

The mechanism of action of 4-(Tert-butyldimethylsilyloxy)benzyl chloride involves the formation of tert-butyldimethylsilyl ethers from alcohols . These ethers are stable to aqueous base but may be converted back to the alcohols under acidic conditions .

Safety and Hazards

This compound is considered hazardous. It may cause severe skin burns and eye damage . It is also harmful if swallowed and may cause respiratory irritation . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name

tert-butyl-[4-(chloromethyl)phenoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClOSi/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDKXUIASJWQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463806
Record name 4-(TERT-BUTYLDIMETHYLSILYLOXY)BENZYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyldimethylsilyloxy)benzyl chloride

CAS RN

138585-09-8
Record name 4-(TERT-BUTYLDIMETHYLSILYLOXY)BENZYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture composed of 286 mg of 4-(tert-butyldimethylsilyloxy)benzyl alcohol and 1.75 ml of thionyl chloride was heated under reflux for 1 hour. After the thionyl chloride was distilled off from the reaction mixture under reduced pressure, its azeotropic distillation with toluene was carried out three times to remove any thionyl chloride. Thus, there was obtained 4-(tert-butyldimethylsilyloxy)benzyl chloride.
Quantity
286 mg
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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